(6R)-Tetrahydro-L-biopterin-d3 (sulfate)

Description

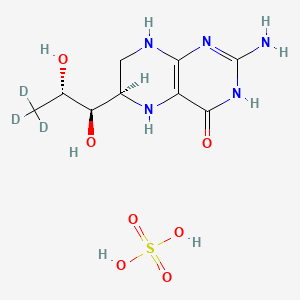

(6R)-Tetrahydro-L-biopterin-d3 (sulfate) is a deuterated analog of tetrahydrobiopterin (BH4), a critical cofactor for enzymes such as phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), tryptophan hydroxylase (TPH), and nitric oxide synthase (NOS). The deuterium substitution at three positions (d3) enhances its utility in mass spectrometry and metabolic studies by providing a stable isotopic label for tracking and quantification . The sulfate salt form improves solubility and stability, making it suitable for biochemical assays and pharmaceutical research .

BH4 is essential for neurotransmitter synthesis (e.g., dopamine, serotonin) and nitric oxide production. Deficiencies in BH4 are linked to metabolic disorders such as phenylketonuria (PKU) and neurological conditions . The (6R)-stereoisomer is the biologically active form, while other stereoisomers (e.g., 6S) lack cofactor activity .

Properties

Molecular Formula |

C9H17N5O7S |

|---|---|

Molecular Weight |

342.35 g/mol |

IUPAC Name |

(6R)-2-amino-6-[(1R,2S)-3,3,3-trideuterio-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfuric acid |

InChI |

InChI=1S/C9H15N5O3.H2O4S/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;1-5(2,3)4/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17);(H2,1,2,3,4)/t3-,4+,6-;/m0./s1/i1D3; |

InChI Key |

YCBVHESKFWFUMG-ZQJSTJEJSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H]([C@@H]([C@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O.OS(=O)(=O)O |

Canonical SMILES |

CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis Routes

Hydrolysis-Hydrogenation Sequential Protocol

The most widely documented method involves a two-step process: hydrolysis of diacetylbiopterin followed by catalytic hydrogenation.

Step 1: Hydrolysis of Diacetylbiopterin

Diacetylbiopterin is hydrolyzed under alkaline conditions (pH 11–12.5) in a biphasic mixture (organic phase: n-butanol; aqueous phase: buffered with phosphate or carbonate). The reaction typically completes within 24 hours, yielding biopterin in the aqueous phase, which is separated from organic impurities. Deuterium incorporation is achieved by using deuterated solvents (e.g., D2O) or deuterated starting materials.Step 2: Hydrogenation of Biopterin

The isolated biopterin undergoes hydrogenation using platinum-based catalysts (e.g., PtO2 or Pt black) under high-pressure H2 (14–50 bar) at 0–40°C. For deuterated analogs, D2 gas replaces H2 to introduce deuterium at the 6R position. The reaction is buffered with potassium hydroxide and potassium dihydrogen phosphate (pH 10–13), achieving diastereomeric ratios (6R:6S) of 4:1 to 20:1.

Key Data:

| Parameter | Conditions/Outcomes | Source |

|---|---|---|

| Hydrogenation Pressure | 14–50 bar | |

| Diastereomeric Ratio | 4.5:1 (at 14°C, 50 hrs) | |

| Yield | 29–32% (crude); 65–80% after purification |

One-Pot Hydrolysis-Hydrogenation

Recent advancements enable simultaneous hydrolysis and hydrogenation in a single reactor, reducing processing time:

- Protocol : Diacetylbiopterin is treated with a platinum catalyst under alkaline conditions (pH 10–12.5) in D2O, with D2 gas introduced at 25–50 bar. This method avoids intermediate isolation, streamlining production.

- Outcomes : Yields >80% with 6R:6S ratios >8:1, attributed to optimized pH and deuterium gas purity.

Enzymatic Synthesis

GTP Cyclohydrolase Pathway

Deuterated BH4 analogs can be biosynthesized using deuterated guanosine triphosphate (GTP-d3) as a precursor:

Key Data:

| Parameter | Conditions/Outcomes | Source |

|---|---|---|

| Specific Activity | 9.2 Ci/mmol | |

| Purity | >95% |

Isotopic Labeling Strategies

Deuteration via Solvent Exchange

Sulfation and Final Product Isolation

Sulfation Protocol

(6R)-Tetrahydro-L-biopterin-d3 is sulfated using sulfur trioxide-pyridine complex in anhydrous DMF:

Chemical Reactions Analysis

Types of Reactions

(6R)-Tetrahydro-L-biopterin-d3 (sulfate) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to dihydrobiopterin and biopterin.

Reduction: It can be reduced back to its tetrahydro form.

Substitution: It can participate in substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Catalytic hydrogenation using platinum or palladium catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: Dihydrobiopterin and biopterin.

Reduction: Tetrahydrobiopterin.

Substitution: Various substituted pteridines depending on the reagents used.

Scientific Research Applications

Cardiovascular Health

Research has shown that tetrahydrobiopterin is critical for maintaining endothelial function. A study indicated that supplementation with BH4 can restore endothelial dysfunction induced by oxidative stress, highlighting its potential as a therapeutic agent for cardiovascular diseases .

Case Study:

- In a clinical trial involving healthy subjects, BH4 supplementation reversed the impairment of endothelial function following an oral glucose challenge. The results demonstrated a significant restoration of nitric oxide-mediated vasodilation after administration of (6R)-Tetrahydro-L-biopterin-d3 .

Neurological Disorders

Tetrahydrobiopterin has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Studies suggest that BH4 administration can improve cognitive functions and reduce metabolic deficits associated with high-fat diets in mouse models .

Case Study:

- In a study using triple-transgenic Alzheimer’s disease mice, BH4 was shown to enhance recognition memory and mitigate cognitive decline linked to amyloid-β pathology .

Metabolic Disorders

The compound has been implicated in the management of metabolic disorders due to its role in amino acid metabolism and energy production. Its deficiency can lead to disorders such as phenylketonuria (PKU), where dietary management is essential .

Data Table: Applications in Metabolic Disorders

| Disorder | Mechanism of Action | Application of BH4 |

|---|---|---|

| Phenylketonuria (PKU) | Restores phenylalanine hydroxylation | Dietary supplementation |

| Hyperphenylalaninemia | Enhances enzyme activity | Therapeutic agent |

| Mitochondrial diseases | Improves mitochondrial function | Potential treatment |

Biochemical Properties

(6R)-Tetrahydro-L-biopterin-d3 (sulfate) serves as a biochemical reagent with notable properties:

- Molecular Formula: C₉H₁₇N₅O₇S

- Molecular Weight: 339.33 g/mol

- Density: 1.137 g/cm³

- Boiling Point: 376.1 °C at 760 mmHg

This compound's stability and solubility characteristics make it suitable for various laboratory applications, including enzyme assays and metabolic studies .

Mechanism of Action

(6R)-Tetrahydro-L-biopterin-d3 (sulfate) acts as a cofactor for enzymes involved in the hydroxylation of aromatic amino acids. It facilitates electron transfer from the reductase domain of the enzyme to the substrate, promoting the formation of hydroxylated products. Additionally, it stabilizes the enzyme’s active form and enhances substrate binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between (6R)-Tetrahydro-L-biopterin-d3 (sulfate) and related compounds:

Key Research Findings

Deuterated vs. In contrast, non-deuterated (6R)-Tetrahydro-L-biopterin (sulfate) is used therapeutically to restore BH4 levels in PKU patients .

Salt Form Comparisons

- The sulfate salt offers superior aqueous solubility compared to the dihydrochloride salt , which is preferred in acidic formulations .

- The diastereomeric mixture in (6R)-Tetrahydro-L-biopterin-d3 (sulfate) may require chromatographic separation for studies requiring stereochemical purity .

Oxidation State and Activity

- 7,8-Dihydro-L-biopterin is an oxidized intermediate with reduced cofactor activity, often studied in the context of BH4 recycling pathways .

- Biopterin-d3 (fully oxidized) serves as a marker for oxidative stress in neurodegenerative diseases .

Stereochemical Specificity The (6R)-configuration is critical for binding to aromatic amino acid hydroxylases.

Biological Activity

(6R)-Tetrahydro-L-biopterin-d3 (sulfate) is a modified form of tetrahydrobiopterin, a crucial cofactor in various biological processes. This compound is involved in the synthesis of neurotransmitters and plays significant roles in metabolic pathways. This article explores the biological activity of (6R)-Tetrahydro-L-biopterin-d3 (sulfate), focusing on its mechanisms, applications, and research findings.

Overview of (6R)-Tetrahydro-L-biopterin-d3 (sulfate)

- Molecular Formula : C9H17N5O7S

- Molecular Weight : 339.33 g/mol

- Structure : Contains a sulfate group that enhances solubility and biological activity compared to its unsulfated counterparts.

Biological Functions

(6R)-Tetrahydro-L-biopterin-d3 (sulfate) serves as a cofactor for several hydroxylase enzymes, which are essential for the hydroxylation of aromatic amino acids. This process is critical for the production of neurotransmitters such as:

- Dopamine

- Serotonin

- Norepinephrine

These neurotransmitters are vital for various physiological functions, including mood regulation, cardiovascular health, and neuroprotection.

The mechanism of action involves the stabilization of enzyme active sites during hydroxylation reactions. The compound facilitates electron transfer, which is crucial for the enzymatic conversion of substrates:

-

Aromatic Amino Acid Hydroxylation :

- Phenylalanine → Tyrosine

- Tyrosine → L-DOPA

- Tryptophan → Serotonin

-

Nitric Oxide Synthesis :

- Acts as a cofactor for nitric oxide synthase, impacting vascular function and neurotransmission.

Clinical Relevance

Research indicates that alterations in biopterin levels can lead to neurological disorders. For instance, deficiencies in (6R)-Tetrahydro-L-biopterin-d3 (sulfate) are associated with conditions like phenylketonuria and depression. Studies have shown that supplementation can restore neurotransmitter levels and improve symptoms in affected individuals.

Case Studies

- Endothelial Dysfunction : A study demonstrated that acute supplementation with (6R)-Tetrahydro-L-biopterin restored endothelial function in subjects with induced glucose challenges, showcasing its potential therapeutic effects on vascular health .

- Neurotransmitter Synthesis : In clinical trials involving patients with depression, administration of this compound improved serotonin availability, suggesting its role in mood regulation .

Applications in Research and Medicine

(6R)-Tetrahydro-L-biopterin-d3 (sulfate) has diverse applications:

- Biochemical Research : Used to study enzyme mechanisms related to hydroxylation reactions.

- Pharmaceutical Development : Investigated for therapeutic effects in metabolic disorders and psychiatric conditions.

- Industrial Use : Employed as a biochemical reagent in drug formulation processes.

Comparative Analysis

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tetrahydrobiopterin | C9H12N4O3 | Precursor to (6R)-Tetrahydro-L-biopterin-d3 |

| Dihydrobiopterin | C9H12N4O2 | Reduced form; less active as a cofactor |

| 5,6,7,8-Tetrahydropterin | C9H12N4O4 | Lacks sulfate group; different solubility |

| L-Phenylalanine | C9H11NO2 | Amino acid precursor for neurotransmitter synthesis |

Q & A

Q. What enzymatic systems require (6R)-Tetrahydro-L-biopterin (BH4) as a cofactor, and how should experimental designs address its oxidative instability?

BH4 is an essential cofactor for phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), tryptophan hydroxylase (TPH), and nitric oxide synthase (NOS). These enzymes mediate neurotransmitter synthesis (e.g., dopamine, serotonin) and nitric oxide production . Due to BH4's susceptibility to oxidation, experimental protocols must:

Q. What methodologies are recommended for quantifying BH4 and its oxidized metabolites in biological samples?

High-performance liquid chromatography (HPLC) with fluorescent detection is the gold standard:

- Differential iodine oxidation : Acidic conditions preserve BH4, while alkaline conditions convert it to biopterin, enabling quantification of total biopterin (BH4 + BH2 + biopterin) .

- Sample preparation : Homogenize tissues in stabilizing buffers (e.g., 0.1 M phosphoric acid with 1 mM DTT) to prevent artifactual oxidation .

- Validation : Include internal standards (e.g., deuterated BH4-d3) to correct for recovery rates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported BH4 effects on enzyme kinetics, such as NOS uncoupling vs. activation?

Discrepancies arise from:

- Cellular redox state : BH4 bioavailability modulates NOS activity. Low BH4 promotes superoxide production (uncoupling), while sufficient BH4 supports NO synthesis .

- Experimental models : Use BH4-deficient cell lines (e.g., hph-1 mice) paired with isotopic tracing (BH4-d3) to distinguish endogenous vs. supplemented BH4 pools .

- Data normalization : Express enzyme activity relative to BH4/BH2 ratios, as oxidized BH2 antagonizes BH4 function .

Q. What strategies optimize the synthesis and application of deuterated BH4-d3 for metabolic flux studies?

- Stereochemical preservation : Enzymatic synthesis using pterin-specific oxidases (e.g., carp skin-derived pterin 7-oxidase) retains chirality at the C6 position, critical for cofactor activity .

- Isotopic purity : Verify deuteration efficiency via mass spectrometry (≥98% isotopic enrichment) to avoid signal interference in tracer studies .

- In vivo tracing : Administer BH4-d3 sulfate via controlled infusion (e.g., osmotic pumps) to maintain steady-state levels in neurotransmitter biosynthesis pathways .

Q. How do researchers address variability in BH4 stability across experimental systems, such as cell culture vs. tissue homogenates?

- Cell culture : Supplement media with BH4 regeneration systems (e.g., sepiapterin reductase inhibitors) to prolong BH4 half-life .

- Tissue handling : Rapid freezing in liquid nitrogen and avoidance of freeze-thaw cycles minimize BH4 degradation in homogenates .

- Cross-validation : Compare results from HPLC with alternative methods (e.g., ELISA or LC-MS) to confirm robustness .

Methodological Notes

- Contradictory data : Discrepancies in BH4-dependent enzyme activities may stem from interspecies differences (e.g., human vs. murine NOS isoforms) or assay conditions (e.g., pH, cofactor concentrations) .

- Advanced tools : CRISPR-edited cell lines with BH4 biosynthesis gene knockouts (e.g., GCH1−/−) enable precise studies of exogenous BH4-d3 effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.